An In-depth Technical Guide to the Chemical Properties of N-Methyl-1-(2-phenoxyphenyl)methanamine
An In-depth Technical Guide to the Chemical Properties of N-Methyl-1-(2-phenoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-1-(2-phenoxyphenyl)methanamine is a chemical compound of interest in medicinal chemistry and drug discovery. Its structural motif, featuring a diphenyl ether scaffold linked to a methylaminomethyl group, suggests potential interactions with various biological targets. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, and lays the groundwork for further investigation into its pharmacological potential. Due to the limited publicly available data specifically for N-Methyl-1-(2-phenoxyphenyl)methanamine, this guide also draws upon information from structurally related compounds to infer potential characteristics and experimental approaches.
Core Chemical Properties
A summary of the known and predicted chemical properties of N-Methyl-1-(2-phenoxyphenyl)methanamine is presented below. It is important to note that some of this information is derived from chemical suppliers and computational predictions, highlighting the need for further experimental verification.
| Property | Value | Source |
| IUPAC Name | N-Methyl-1-(2-phenoxyphenyl)methanamine | N/A |
| Synonyms | N-Methyl-2-phenoxybenzylamine | [1] |
| CAS Number | 361394-74-3 | [1] |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| Appearance | Powder or liquid | [1] |
| Purity | 97% | [1] |
| Storage | Store in a tightly closed container | [1] |
Experimental Protocols
Proposed Synthesis Workflow
A potential synthetic pathway for N-Methyl-1-(2-phenoxyphenyl)methanamine could involve the reductive amination of 2-phenoxybenzaldehyde with methylamine. This common and versatile reaction is widely used for the formation of amines.
Caption: Proposed synthesis of N-Methyl-1-(2-phenoxyphenyl)methanamine.
Methodology for Proposed Synthesis:
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Imine Formation: 2-Phenoxybenzaldehyde would be dissolved in a suitable solvent, such as dichloromethane or methanol. To this solution, an excess of methylamine (as a solution in a solvent like THF or as a gas) would be added. The reaction mixture would be stirred at room temperature to facilitate the formation of the corresponding imine intermediate.
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Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), would then be added portion-wise to the reaction mixture. These reagents are selective for the reduction of imines in the presence of aldehydes.
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Work-up and Purification: After the reaction is complete (monitored by techniques like TLC or LC-MS), the reaction would be quenched, typically with an aqueous solution of a mild base like sodium bicarbonate. The organic layer would be separated, washed, dried, and the solvent evaporated. The crude product would then be purified using column chromatography on silica gel to yield the final N-Methyl-1-(2-phenoxyphenyl)methanamine.
Analytical Characterization:
The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the molecular structure.
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Mass Spectrometry (MS): Mass spectral analysis would be performed to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.
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High-Performance Liquid Chromatography (HPLC): HPLC analysis would be used to assess the purity of the final product.
Potential Signaling Pathways and Biological Activity
While no specific biological activity or signaling pathway has been reported for N-Methyl-1-(2-phenoxyphenyl)methanamine, its structural features suggest several avenues for investigation. The diphenyl ether moiety is present in a number of biologically active compounds, and the N-methylbenzylamine core is a common pharmacophore.
Hypothetical Signaling Pathway Involvement
Given its structure, N-Methyl-1-(2-phenoxyphenyl)methanamine could potentially interact with various receptors and enzymes. A logical starting point for investigation would be to screen the compound against a panel of common central nervous system (CNS) targets, such as monoamine transporters and G-protein coupled receptors (GPCRs).
Caption: Workflow for investigating the biological activity of the compound.
Conclusion
N-Methyl-1-(2-phenoxyphenyl)methanamine represents a molecule with potential for further exploration in the field of drug discovery. This technical guide has summarized its known chemical properties and proposed a viable synthetic route. The lack of extensive public data underscores the opportunity for novel research into its synthesis, characterization, and biological activity. Future studies should focus on executing the proposed synthesis, thoroughly characterizing the compound using modern analytical techniques, and screening it against a diverse panel of biological targets to uncover its pharmacological profile. Such efforts will be crucial in determining the potential of N-Methyl-1-(2-phenoxyphenyl)methanamine as a lead compound for the development of new therapeutic agents.
